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molecular formula C15H13FOS B8788824 4-Fluorobenzyl 4-(methylthio)phenyl ketone

4-Fluorobenzyl 4-(methylthio)phenyl ketone

Cat. No. B8788824
M. Wt: 260.3 g/mol
InChI Key: ZRDPBDKPWLKWKR-UHFFFAOYSA-N
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Patent
US05486534

Procedure details

Thioanisole (10.1 g, 81.5 mmol) and 4-fluorophenylacetic acid (10.0 g, 65 mmol) were combined in a round bottom 3-neck flask. Polyphosphoric acid (PPA) (160 g), warmed to 60° C., was added and the mixture was heated to 120°-125° C. under nitrogen with vigorous stirring for 20 minutes. Upon cooling to 40° C., ice water and ice were added with vigorous stirring. The temperature was kept below 85° C. during the quench and dissolution of PPA. After cooling to 25° C., the white solids were filtered off, washed with two portions of water and dried. Recrystallization from ethyl acetate-hexane afforded the ketone (10.7 g, 63% mp 139°-140° C. Elemental analysis Calc'd. for C15H13FOS: C, 69.21, H, 5.03, S, 12.32. Found: C, 68.74, H, 5.09, S, 12.15.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Polyphosphoric acid
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17](O)=[O:18])=[CH:12][CH:11]=1>>[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([C:4]2[CH:5]=[CH:6][C:1]([S:7][CH3:8])=[CH:2][CH:3]=2)=[O:18])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Polyphosphoric acid
Quantity
160 g
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 120°-125° C. under nitrogen
CUSTOM
Type
CUSTOM
Details
was kept below 85° C.
CUSTOM
Type
CUSTOM
Details
quench
DISSOLUTION
Type
DISSOLUTION
Details
dissolution of PPA
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
the white solids were filtered off
WASH
Type
WASH
Details
washed with two portions of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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